Atrazine-desethyl-2-hydroxy
Overview
Description
Synthesis Analysis
The synthesis of Atrazine-desethyl-2-hydroxy involves the metabolism of atrazine by various biological and chemical processes. For instance, the white rot fungus Pleurotus pulmonarius can metabolize atrazine, producing dealkylated metabolites including desethylatrazine and a novel metabolite identified as 2-chloro-4-ethylamino-6-(1-hydroxyisopropyl)amino-1,3,5-triazine, confirmed by chemical synthesis comparisons with the fungally produced metabolite (Masaphy et al., 1993).
Molecular Structure Analysis
The molecular structure of Atrazine-desethyl-2-hydroxy has been characterized through various spectroscopic methods. Gas chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance analysis have played crucial roles in identifying the structure of this atrazine degradation product (Masaphy et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving Atrazine-desethyl-2-hydroxy primarily include its formation through atrazine degradation. The hydroxylation and dealkylation processes, influenced by factors such as the presence of humic acids, sunlight exposure, and pH, significantly affect the conversion rate of atrazine to its hydroxy analogs (Prosen & Zupančič-Kralj, 2005).
Physical Properties Analysis
The physical properties of Atrazine-desethyl-2-hydroxy, such as solubility in water and organic solvents, boiling and melting points, and vapor pressure, are determined by its molecular structure and functional groups. These properties are essential for understanding its environmental mobility and persistence.
Chemical Properties Analysis
The chemical properties, including reactivity towards other substances, stability under various environmental conditions, and degradation pathways, are pivotal for assessing the environmental impact of Atrazine-desethyl-2-hydroxy. Studies have shown that atrazine and its degradation products, including hydroxy analogs, undergo further transformations through hydrolysis, photolysis, and oxidation processes, influenced by environmental factors (Prosen & Zupančič-Kralj, 2005).
Scientific Research Applications
Toxicological Studies and Environmental Exposure
A study by Kuklenyik et al. (2012) utilized 2D-HPLC with tandem mass spectrometry to measure atrazine and its metabolites in urine. This method aids in toxicological studies, occupational exposure assessments, and environmental exposure studies (Kuklenyik et al., 2012).
Effect on Carp Hepatocytes
Research by Sanderson et al. (2001) found that atrazine-desethyl and atrazine-desisopropyl induced aromatase activity in male carp hepatocytes, although they did not stimulate estrogen receptor-mediated vitellogenin production (Sanderson et al., 2001).
Phytoremediation and Exogenous DNA Integration
Wang et al. (2005) demonstrated that transgenic plants expressing a modified bacterial atrazine chlorohydrolase gene could effectively dechlorinate and detoxify atrazine in soils and water, presenting benefits for phytoremediation (Wang et al., 2005).
Effects on Early Life Stages of Fish
A study by Velíšek et al. (2016) showed that early life stages of common carp exhibited reduced antioxidant enzyme activity and liver steatosis when exposed to terbuthylazine-desethyl, atrazine 2-hydroxy, and their combination (Velíšek et al., 2016).
Plant Detoxifying Systems
Edwards and Owen (1989) found that atrazine is detoxified by N-desethylation in wheat and potato cells, highlighting the substrate specificity of plant detoxifying systems (Edwards & Owen, 1989).
Water Analysis Methods
Tena et al. (1997) developed a method for the simultaneous determination of atrazine and its degradation product desethylatrazin-2-hydroxy in ground waters, overcoming the challenge of interfering substances (Tena et al., 1997).
Photolytic MW-UV Process for Atrazine Degradation
Moreira et al. (2016) evaluated the efficiency of the photolytic MW-UV process in degrading atrazine, reducing its toxicity, and producing hydroxy derivatives (Moreira et al., 2016).
Influence on Human Health
Namulanda et al. (2017) found a link between in utero exposure to atrazine analytes and an increased risk of early menarche in girls (Namulanda et al., 2017).
properties
IUPAC Name |
6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLGRUZDXSATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173802 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine-desethyl-2-hydroxy | |
CAS RN |
19988-24-0 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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